![molecular formula C13H12ClN3O3 B2425579 3-(1-(3-Chlorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034310-79-5](/img/structure/B2425579.png)
3-(1-(3-Chlorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
“3-(1-(3-Chlorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione” is a compound that contains an imidazole ring and an azetidine ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Azetidine is a four-membered heterocyclic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “3-(1-(3-Chlorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione” is complex, with an imidazole ring and an azetidine ring being key structural components. The imidazole ring is a five-membered heterocyclic ring with two nitrogen atoms . The azetidine ring is a four-membered heterocyclic ring with one nitrogen atom .Scientific Research Applications
- Anticancer Potential : Researchers have explored the anticancer properties of this compound. Its unique structure and potential interactions with cellular targets make it an interesting candidate for further investigation in cancer therapy .
- Anti-inflammatory Activity : The compound’s azetidinone ring may contribute to anti-inflammatory effects. Investigating its mechanism of action could lead to novel anti-inflammatory drugs .
- Organic Semiconductors : The π-conjugated system in the molecule suggests potential use as an organic semiconductor. Researchers have studied its electronic properties and charge transport behavior.
- Photovoltaic Applications : The compound’s fluorescence and absorption properties make it relevant for photovoltaic devices. Its solubility and stability in solution are advantageous for organic solar cells.
- Bioorthogonal Reactions : Due to its strong emission characteristics and enhanced water solubility, this compound has been explored for bioorthogonal labeling and imaging in live cells. It could serve as a fluorescent probe for specific biomolecules.
- Peptide Bond Formation : The azetidinone moiety has been investigated for its role in peptide bond formation. It may find applications in peptide synthesis and protein engineering .
- Pesticide Development : The compound’s unique structure and potential biological activity have attracted interest in agrochemical research. It could be a starting point for designing novel pesticides .
- Host-Guest Interactions : Researchers have explored the compound’s ability to form inclusion complexes with other molecules. Its azetidinone ring can act as a host for guest molecules, leading to potential applications in supramolecular chemistry .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Bioorthogonal Chemistry and Imaging
Peptide and Protein Chemistry
Agrochemical Research
Supramolecular Chemistry
Future Directions
The future directions for research on “3-(1-(3-Chlorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione” could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the broad range of biological activities exhibited by imidazole derivatives , this compound could have potential applications in various fields such as medicinal chemistry and drug development.
properties
IUPAC Name |
3-[1-(3-chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c14-9-3-1-2-8(4-9)12(19)16-6-10(7-16)17-11(18)5-15-13(17)20/h1-4,10H,5-7H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYOHVQCWNAFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
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